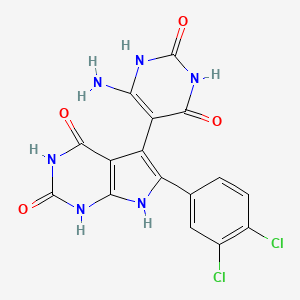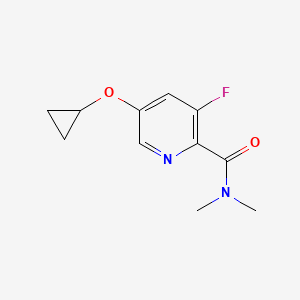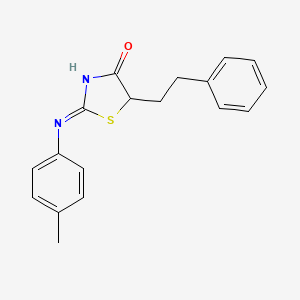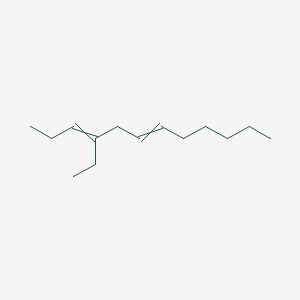
4-Ethyldodeca-3,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyldodeca-3,6-diene is an organic compound characterized by the presence of two double bonds and an ethyl group attached to a dodeca (12-carbon) chain. This compound falls under the category of non-conjugated dienes, where the double bonds are separated by more than one single bond, making them isolated from each other .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyldodeca-3,6-diene can be achieved through various methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to form the diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration and dehydrohalogenation processes, utilizing catalysts to enhance reaction rates and yields .
化学反应分析
Types of Reactions: 4-Ethyldodeca-3,6-diene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid).
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
科学研究应用
4-Ethyldodeca-3,6-diene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethyldodeca-3,6-diene involves its interaction with various molecular targets and pathways. The compound can undergo reactions that form new bonds, leading to the creation of more complex structures. These interactions are often facilitated by enzymes or catalysts that lower the activation energy required for the reactions .
相似化合物的比较
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring conjugated diene with a similar structure to 1,3-butadiene.
2,5-Heptadiene: A non-conjugated diene similar to 4-Ethyldodeca-3,6-diene but with a shorter carbon chain.
Uniqueness: this compound is unique due to its longer carbon chain and the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene and isoprene .
属性
CAS 编号 |
919765-76-7 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
4-ethyldodeca-3,6-diene |
InChI |
InChI=1S/C14H26/c1-4-7-8-9-10-11-13-14(6-3)12-5-2/h10-12H,4-9,13H2,1-3H3 |
InChI 键 |
CUNFYRYZIPAPSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC(=CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


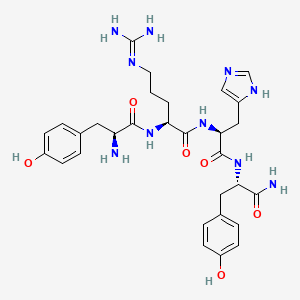
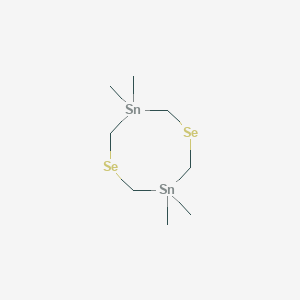

![N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B15174376.png)
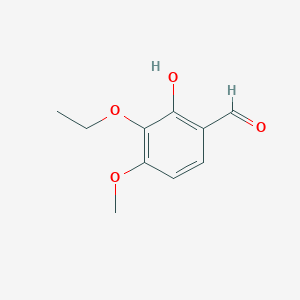
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)

